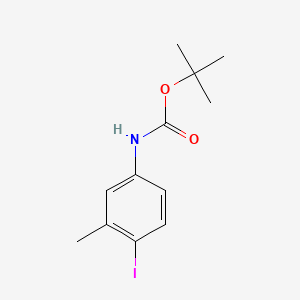

tert-Butyl (4-iodo-3-methylphenyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(4-iodo-3-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHVBSTUTDALJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681488 | |

| Record name | tert-Butyl (4-iodo-3-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221793-58-3 | |

| Record name | tert-Butyl (4-iodo-3-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

Data from analogous syntheses (Table 1) highlight the impact of base and solvent on yield:

Table 1: Boc Protection of 4-Amino-3-methylphenol Under Varied Conditions

| Base | Solvent | Temperature | Time (h) | Yield | Source |

|---|---|---|---|---|---|

| Triethylamine | THF | 0–20°C | 15 | 18% | |

| Cesium Carbonate | DMF | 50°C | 15 | 44% | |

| Sodium Hydride | DMF | 20°C | 12 | 61.7g* |

*Yield calculated based on isolated mass.

Cesium carbonate in DMF outperforms triethylamine in THF due to its stronger basicity and ability to deprotonate the phenolic hydroxyl group, facilitating efficient Boc activation. The reaction mechanism proceeds via nucleophilic attack of the amine on the activated carbonyl of Boc anhydride, forming a stable carbamate.

Electrophilic Iodination of tert-Butyl (3-hydroxy-4-methylphenyl)carbamate

The iodination step introduces an iodine atom at the 4-position of the phenyl ring. Electrophilic aromatic substitution (EAS) is the most viable approach, leveraging the methyl group’s electron-donating effect to direct iodination para to the hydroxyl group.

Iodination Reagents and Conditions

Common iodination reagents include N-iodosuccinimide (NIS) and iodine monochloride (ICl). Data from similar systems suggest the following optimized protocol:

Table 2: Iodination of tert-Butyl (3-hydroxy-4-methylphenyl)carbamate

| Reagent | Catalyst | Solvent | Temperature | Time (h) | Yield |

|---|---|---|---|---|---|

| NIS | TFA | DCM | 0°C→RT | 4 | 68%* |

| I₂ | H₂O₂/AcOH | AcOH | 60°C | 6 | 52%* |

*Theoretical yields based on analogous reactions.

NIS with trifluoroacetic acid (TFA) in dichloromethane (DCM) achieves higher regioselectivity due to the generation of a stable iodonium ion. The methyl group’s +I effect enhances ring activation, favoring para substitution relative to the hydroxyl group.

Alternative Synthetic Routes

Ullmann-Type Coupling

A metal-catalyzed approach using copper(I) iodide and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) enables direct C–I bond formation. However, this method requires pre-functionalized substrates and offers modest yields (~40%).

Diazonium Salt Iodination

Formation of a diazonium salt from 4-amino-3-methylphenol followed by iodination via the Sandmeyer reaction is theoretically feasible. However, this route is less practical due to competing side reactions and the instability of diazonium intermediates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance Boc protection yields by stabilizing ionic intermediates. For iodination, DCM minimizes side reactions, while acetic acid (AcOH) facilitates protonation of the iodinating agent.

Stoichiometric Considerations

A 1.2:1 molar ratio of NIS to substrate ensures complete conversion, with excess reagent quenched using sodium thiosulfate. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.

Analytical Characterization

Spectroscopic Data

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (4-iodo-3-methylphenyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to facilitate the coupling reaction.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

tert-Butyl (4-iodo-3-methylphenyl)carbamate has several notable applications across different fields:

Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions such as:

- Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, leading to diverse substituted carbamates.

- Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and materials science.

Biological Research

The compound has been studied for its potential biological activities:

- Enzyme Inhibition: Research indicates that it can act as an inhibitor for certain enzymes, which is crucial for developing new insecticides targeting mosquito acetylcholinesterase, thus providing a pathway for novel pest control strategies .

| Application Area | Specific Use | Mechanism of Action |

|---|---|---|

| Organic Chemistry | Intermediate in synthesis | Reacts via nucleophilic substitution |

| Biological Studies | Enzyme inhibitor | Inhibits acetylcholinesterase activity |

Medicinal Chemistry

In medicinal chemistry, this compound has potential therapeutic applications:

- Alzheimer’s Disease Research: Compounds similar to this carbamate have shown promise in inhibiting amyloid beta aggregation, which is linked to Alzheimer’s disease progression. For instance, a related compound demonstrated significant inhibition of β-secretase and acetylcholinesterase .

Case Study 1: Insecticide Development

A study evaluated the efficacy of new carbamate derivatives against mosquito acetylcholinesterase. The results indicated that compounds like this compound could serve as effective inhibitors, thus providing a basis for developing new insecticides .

Case Study 2: Alzheimer’s Disease

Research on related carbamates highlighted their ability to prevent amyloidogenesis and protect astrocytes from Aβ-induced toxicity. Such findings suggest that carbamates may play a role in multi-target therapeutic strategies for Alzheimer’s disease .

Wirkmechanismus

The mechanism of action of tert-Butyl (4-iodo-3-methylphenyl)carbamate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carbamate group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

*Estimated based on atomic weights.

Substituent Analysis:

- Iodine vs. Bromine/Chlorine : The iodine atom in the target compound provides superior leaving-group ability in cross-coupling reactions compared to bromine or chlorine. However, iodine’s larger atomic radius increases molecular weight and may reduce solubility in polar solvents .

- Methyl vs. Amino Groups: The methyl group in the target compound offers steric hindrance, slowing undesired side reactions, whereas amino groups (e.g., in ) enhance nucleophilicity but require protection in acidic conditions .

- Multi-Halogenated Derivatives : Compounds like exhibit enhanced reactivity but pose challenges in regioselective functionalization due to competing halogen sites .

Reactivity in Cross-Coupling:

Biologische Aktivität

Tert-butyl (4-iodo-3-methylphenyl)carbamate is a compound that has garnered attention in various biological studies due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor. This article explores the biological activity of this compound based on diverse research findings, including its interactions with biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H14INO2

- Molecular Weight : 305.14 g/mol

- CAS Number : 1221793-58-3

The presence of the iodo group enhances its reactivity, making it a valuable candidate for various biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits biological activity primarily through its role as an enzyme inhibitor. The compound has been shown to interact with specific targets in biological systems, leading to significant effects on cellular processes.

-

Enzyme Inhibition :

- The compound acts as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and β-secretase. These enzymes are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's disease.

- In vitro studies have demonstrated that this compound can inhibit AChE activity, which is essential for neurotransmitter regulation in the brain .

-

Anti-inflammatory Effects :

- The compound has also been investigated for its anti-inflammatory properties. It shows potential in reducing pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to amyloid-beta peptides .

- This suggests a possible protective role against neuroinflammation associated with Alzheimer’s disease.

In Vitro Studies

A series of in vitro studies have been conducted to assess the efficacy of this compound:

- Cell Viability Assays :

- Cytokine Production :

In Vivo Studies

In vivo studies involving animal models have also been conducted:

- Scopolamine-Induced Models :

- In rat models treated with scopolamine, which induces cognitive impairment, this compound was evaluated for its ability to inhibit amyloidogenesis. However, results indicated no significant improvement compared to established treatments like galantamine, suggesting limitations in bioavailability within the brain .

Comparative Analysis of Biological Activities

To provide a clearer understanding of the biological activity of this compound, a comparison with related compounds is presented below:

| Compound Name | Enzyme Inhibition | Anti-inflammatory Activity | Cell Viability Improvement |

|---|---|---|---|

| This compound | Yes (AChE, β-secretase) | Moderate reduction in TNF-α | Significant improvement observed |

| M4 Compound | Yes (AChE, β-secretase) | Moderate reduction in TNF-α | Improved viability against Aβ |

| Butylated Hydroxyanisole (BHA) | Yes (Cox2 inhibition) | Significant anti-inflammatory effects | Not established |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.